1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol is a chemical compound characterized by a bromine atom and a fluorine atom on a phenyl ring, attached to a trifluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods, including:
Halogenation: Starting with 2-fluorobenzene, bromination can introduce the bromine atom at the para position.
Trifluoromethylation: The trifluoroethanol group can be introduced using reagents like trifluoromethyl lithium or trifluoromethyl copper(I) iodide.
Reduction: The final step often involves reducing a precursor compound to achieve the desired alcohol functionality.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and trifluoromethylation reactions, followed by purification processes to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be oxidized to form 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanoic acid.
Reduction: Reduction can yield 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethane.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of bromine and fluorine-containing molecules with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms can influence the compound's reactivity and binding affinity to biological targets, leading to specific biological effects.
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol is unique due to its combination of bromine and fluorine atoms on the phenyl ring. Similar compounds include:
1-(4-Bromo-2-fluorophenyl)ethanone: This compound lacks the trifluoroethanol group.
4-Bromo-2-fluorobiphenyl: This compound has a biphenyl structure instead of the trifluoroethanol group.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXISGRVKWJITSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734248 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033805-88-7 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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